5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene
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Overview
Description
The compound identified as “5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene” is a chemical entity with specific properties and applications. It is essential to understand its structure, preparation methods, chemical reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions to ensure efficiency and cost-effectiveness. The industrial production methods may include continuous flow processes, batch reactors, and other advanced techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic properties. Additionally, in industry, it may be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Similar Compounds: 5-Tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or functional groups. For example, compounds with similar molecular frameworks or those that undergo similar chemical reactions can be considered for comparison.
Uniqueness: The uniqueness of this compound lies in its specific properties and applications. By comparing it with similar compounds, researchers can identify its advantages and potential areas for further investigation.
Conclusion
This compound is a compound with significant scientific importance Its preparation methods, chemical reactions, and applications make it a valuable entity in various fields
Properties
IUPAC Name |
5-tert-butylsulfanyl-1,2-difluoro-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-11(2,3)15-7-5-8(12)10(13)9(6-7)14-4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGHYOPRKARNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C(=C1)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=C(C(=C1)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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